3-Decyl-1-Methyl-1H-Imidazolium Nitrate

Ionic liquid crystals Phase behavior Molecular dynamics simulation

3-Decyl-1-methyl-1H-imidazolium nitrate (systematically [C10mim][NO3], CAS 1057409-91-2) is a long-chain 1-alkyl-3-methylimidazolium nitrate room-temperature ionic liquid (RTIL) with molecular formula C14H27N3O3 and molecular weight 285.38 g/mol. It belongs to the [Cnmim][NO3] homologous series where the decyl (C10) alkyl chain length positions it at a critical threshold between short-chain isotropic liquids and longer-chain mesophase-forming ionic liquid crystals.

Molecular Formula C14H29N3O3
Molecular Weight 287.40 g/mol
Cat. No. B12288220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Decyl-1-Methyl-1H-Imidazolium Nitrate
Molecular FormulaC14H29N3O3
Molecular Weight287.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-]
InChIInChI=1S/C14H28N2.NO3/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3)4/h12-13H,3-11,14H2,1-2H3;/q;-1/p+1
InChIKeyVOULSPZAEOZGNV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Decyl-1-Methyl-1H-Imidazolium Nitrate: Identity, Ionic Liquid Class, and Procurement-Relevant Characteristics


3-Decyl-1-methyl-1H-imidazolium nitrate (systematically [C10mim][NO3], CAS 1057409-91-2) is a long-chain 1-alkyl-3-methylimidazolium nitrate room-temperature ionic liquid (RTIL) with molecular formula C14H27N3O3 and molecular weight 285.38 g/mol . It belongs to the [Cnmim][NO3] homologous series where the decyl (C10) alkyl chain length positions it at a critical threshold between short-chain isotropic liquids and longer-chain mesophase-forming ionic liquid crystals [1]. The compound is typically supplied as a colorless to pale yellow viscous liquid with purity specifications of ≥97–99% from commercial vendors . Its structure combines a hydrophilic nitrate anion with an amphiphilic cation that drives pronounced nanoheterogeneity in both the pure liquid and aqueous mixtures, making it a structurally distinct member of the imidazolium nitrate family [1].

Why Generic Substitution of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate with Shorter- or Longer-Chain Imidazolium Nitrate Analogs Can Compromise Experimental Outcomes


Within the imidazolium nitrate IL family, physicochemical and biological properties do not scale linearly with alkyl chain length; instead, the C10 chain represents a discrete phase-behavior boundary. Shorter-chain analogs such as [C8mim][NO3] melt to an isotropic liquid upon heating, whereas [C10mim][NO3] transitions into a smectic liquid-crystalline state with layered ionic/nonpolar domain segregation [1]. Conversely, [C12mim][NO3] exhibits more than five-fold higher acute aquatic toxicity than [C10mim][NO3] (96-h EC50 = 0.30 vs. 1.77 mg L⁻¹ toward Chlorella vulgaris), rendering it a distinct ecotoxicological risk class [2]. Even when the same decyl cation is paired with a different anion—such as chloride or bromide—the resulting ILs display divergent phytotoxic profiles measured by differing EC50 values on Vicia faba root and shoot length [3]. These step changes in phase behavior, toxicity, and structural ordering mean that substituting one [Cnmim][NO3] homolog for another, or exchanging the nitrate anion for a halide without experimental re-validation, can fundamentally alter—and potentially invalidate—a study's outcome.

Product-Specific Quantitative Differentiation Evidence for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate Versus Its Closest Analogs


Phase-State Boundary: [C10mim][NO3] Forms a Liquid-Crystalline Smectic Phase Upon Melting, Unlike Shorter-Chain Analogs That Yield Isotropic Liquids

In a systematic molecular dynamics simulation study of the [CnMim][NO3] series (n = 4, 6, 8, 10, 12) heated from 200 K, the melting endpoint differs qualitatively between chain lengths: [C4mim][NO3], [C6mim][NO3], and [C8mim][NO3] all melt directly to an isotropic liquid state, whereas [C10mim][NO3] and [C12mim][NO3] melt to a smectic-A liquid crystal state characterized by distinct ionic/nonpolar layer segregation [1]. This establishes the C10 chain as the minimum alkyl length at which thermotropic mesophase behavior emerges in the nitrate series, conferring anisotropic structural order absent in the octyl (C8) and shorter homologs [1].

Ionic liquid crystals Phase behavior Molecular dynamics simulation

Aquatic Toxicity Gradient: [C10mim][NO3] Exhibits 8.1-Fold Lower Acute Toxicity to Chlorella vulgaris Than [C12mim][NO3] and 8.1-Fold Higher Than [C8mim][NO3]

A comprehensive acute toxicity assessment of six [Cnmim][NO3] homologs (n = 2, 4, 6, 8, 10, 12) on the freshwater green alga Chlorella vulgaris yielded 96-h EC50 values that place [C10mim][NO3] (1.77 mg L⁻¹) precisely between [C8mim][NO3] (14.4 mg L⁻¹, moderately toxic) and [C12mim][NO3] (0.30 mg L⁻¹, extremely toxic) [1]. The 8.1-fold difference between C10 and C8, and the 5.9-fold difference between C12 and C10, demonstrate that the C10 chain occupies a distinct and intermediate ecotoxicological risk category classified as 'highly toxic,' contrasting with the 'moderately toxic' classification of C8 and the 'extremely toxic' classification of C12 [1].

Aquatic ecotoxicology Green chemistry solvent selection Alkyl chain SAR

Multiphase Coexistence at Specific Cooling Rates: [C10mim][NO3] Displays Simultaneous Coexistence of Ionic Liquid Crystals, Hybrid-Layered Crystals, and Hexagonal Close-Packed Structures, a Phenomenon Not Observed for Shorter-Chain Nitrate ILs

Time-resolved synchrotron small- and wide-angle X-ray scattering (SWAXS) combined with Raman spectroscopy revealed that [C10mim][NO3] undergoes complicated phase transitions at cooling rates of 8–9 K/min, during which three distinct phases—ionic liquid crystals (ILCs), hybrid-layered crystals, and hexagonal close-packed structures—coexist simultaneously in a single-component system [1]. A reentrant phase transition of the ILC phase was also observed upon heating. In contrast, analogous SWAXS/DSC investigations of [C6mim][NO3] and [C8mim][NO3] under identical cooling protocols showed no crystallization and no multiphase coexistence [2]. This multiphase coexistence is exclusively documented for the C10 homolog and arises from the delicate balance between van der Waals forces in the nonpolar alkyl domains and electrostatic interactions in the polar nitrate-imidazolium layers at this specific chain length [1].

Crystal polymorphism Phase coexistence Synchrotron X-ray scattering

Hybrid-Layered Crystal Structure with 4.3 nm Lattice Constant: A Nanostructural Signature of [C10mim][NO3] at Low Temperature

Synchrotron powder X-ray diffraction at low temperature (LT) under ambient pressure revealed that [C10mim][NO3] adopts a hybrid-layered crystal structure characterized by 00ℓ Bragg reflections indicating a lattice constant of 4.3 nm along the stacking direction [1]. This long-period layered architecture comprises alternating polar layers (containing imidazolium head groups and nitrate anions) and nonpolar layers (containing interdigitated decyl chains), and is fundamentally distinct from the liquid-state prepeak observed at 2.4 nm⁻¹ (Qpre) at room temperature [1]. Under high pressure (HP), additional double-peak features appear in the Q002 region, indicating new HP-specific crystal polymorphs not observed in the shorter-chain nitrate ILs [1].

Layered nanostructures Low-temperature crystallography Hybrid materials

Anion-Modulated Phytotoxicity: [Demim][NO3] Shows EC50 Values Consistent with [Demim][Cl] and [Demim][Br] on Vicia faba, Indicating That Nitrate Does Not Amplify Toxicity Relative to Halide Counterparts

In a controlled soil-based phytotoxicity study on Vicia faba seedlings, three 1-decyl-3-methylimidazolium ILs differing only in their anion—chloride ([Demim][Cl]), bromide ([Demim][Br]), and nitrate ([Demim][NO3])—were evaluated at doses of 1, 5, 25, and 50 mg kg⁻¹ soil [1]. The EC50 values for shoot length, root length, and dry weight inhibition were statistically consistent across all three ILs, demonstrating that the anion (nitrate vs. halide) exerts negligible influence on the observed phytotoxicity at the whole-plant level [1]. At 50 mg kg⁻¹, all three ILs significantly elevated reactive oxygen species (ROS) levels, causing cellular lipid peroxidation and DNA damage, but the magnitude of effect was anion-independent [1].

Soil ecotoxicology Anion effect Phytotoxicity screening

Lyotropic Ionic Liquid Crystal Formation with Water: [C10mim][NO3] Self-Assembles into Lyotropic Mesophases at 70–90 mol% D2O, Enabling Controlled Water Confinement

Complementary small- and wide-angle X-ray and neutron scattering (SWAXS/SWANS) experiments established a detailed phase diagram for the [C10mim][NO3]–D2O binary system [1]. At room temperature, [C10mim][NO3] forms lyotropic ionic liquid crystals (ILCs) when containing 70–90 mol% D2O; upon heating, these lyotropic ILCs transform into a nanoheterogeneous liquid containing discrete nanoconfined water pockets [1]. This behavior contrasts with shorter-chain [Cnmim][NO3] systems (n = 4, 6, 8), where small-angle neutron scattering (SANS) reveals water pockets but no lyotropic liquid-crystalline ordering at comparable water concentrations [1]. The C10 chain length thus uniquely bridges thermotropic and lyotropic liquid crystallinity within the nitrate IL family.

Lyotropic liquid crystals Nanoconfined water Neutron scattering

Optimal Research and Industrial Application Scenarios for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate Based on Quantified Differentiation Evidence


Anisotropic Electrolyte for Directional Charge Transport in Smectic Ionic Liquid Crystal Batteries

[C10mim][NO3] is the shortest-chain [Cnmim][NO3] homolog that melts into a smectic-A ionic liquid crystal phase rather than an isotropic liquid [1]. This layered mesostructure permits directionally dependent ionic conductivity—higher within the ionic layers and lower across the nonpolar alkyl domains—enabling the design of solid-like electrolytes where ion transport can be oriented by surface alignment or shear. Researchers developing nanostructured battery electrolytes should select [C10mim][NO3] over the isotropic [C8mim][NO3] to access this anisotropic transport functionality, while avoiding the higher ecotoxicity and elevated viscosity of [C12mim][NO3].

Green Solvent with Quantified Intermediate Aquatic Toxicity Profile for Industrial Process Chemistry

With a 96-h EC50 of 1.77 mg L⁻¹ toward Chlorella vulgaris, [C10mim][NO3] occupies a defined intermediate ecotoxicity category that is 8.1-fold less hazardous than [C12mim][NO3] (EC50 = 0.30 mg L⁻¹, extremely toxic) and 8.1-fold more toxic than [C8mim][NO3] (EC50 = 14.4 mg L⁻¹, moderately toxic) [2]. For industrial solvent applications—such as Diels-Alder or Heck reaction media, metal electroplating baths, or phase-transfer catalysis—where process chemists must balance solvent performance against environmental risk, [C10mim][NO3] offers a quantifiably justifiable intermediate choice. Its nitrate anion also avoids the corrosive halide byproducts associated with [C10mim][Cl] or [C10mim][Br], while showing equivalent phytotoxicity to these halide forms [3].

Nanostructured Template for Hierarchical Porous Materials via Multiphase Coexistence Processing

The unique multiphase coexistence of ionic liquid crystals, hybrid-layered crystals, and hexagonal close-packed structures in [C10mim][NO3] at cooling rates of 8–9 K/min [4] offers a route to fabricate hierarchically porous materials with three distinct pore morphologies from a single-component precursor. By controlling the cooling protocol, researchers can trap the desired phase mixture and subsequently remove the IL template, generating multimodal porosity. This multiphase templating capability is not available with [C8mim][NO3] or shorter homologs, which fail to crystallize under any thermal protocol tested to date [5].

Nanoconfined Water Reactor or Biomimetic Water-Channel Membrane Using Lyotropic ILC Phases

[C10mim][NO3] spontaneously forms lyotropic ionic liquid crystals with precisely 70–90 mol% D2O at room temperature, creating periodic arrays of nanoscale water domains confined between ionic bilayers [1]. This self-assembled architecture is suitable for studying nanoconfined water dynamics, proton transport along ordered water wires, or templating hydrophilic nanopores in polymer membranes. The shorter-chain [C4mim][NO3], [C6mim][NO3], and [C8mim][NO3] form water pockets but lack the long-range lyotropic liquid-crystalline order required for directional water-channel applications [1]. [C10mim][NO3] is thus the minimum chain length that enables both water confinement and mesoscale structural periodicity.

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